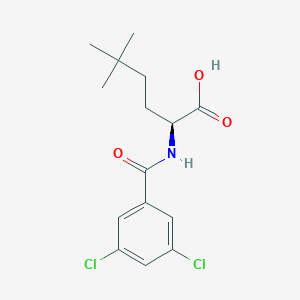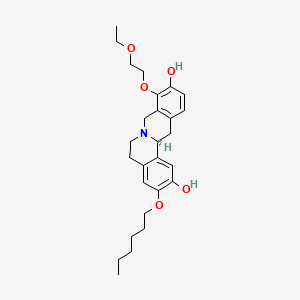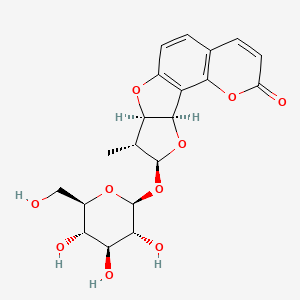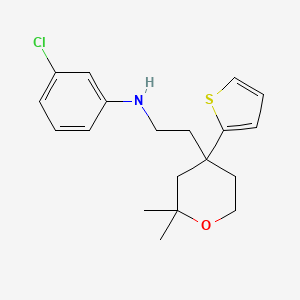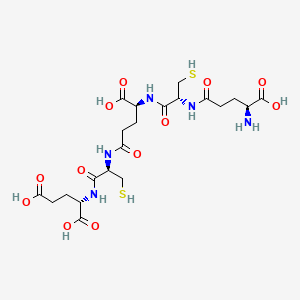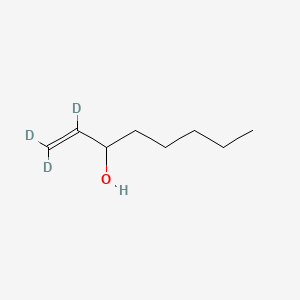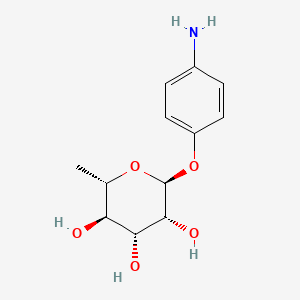
Cbl-b-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbl-b-IN-10 is a potent inhibitor of the casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl proteins, which are members of the RING-type E3 ubiquitin ligases. These proteins play a crucial role in the regulation of immune cell activity by targeting multiple proteins for ubiquitination and degradation. This compound has shown significant potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbl-b-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cbl-b-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Cbl-b-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitination process and the role of E3 ubiquitin ligases in protein regulation.
Biology: Investigated for its effects on immune cell activity and its potential to enhance immune responses.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with other treatments like PD-1 blockade.
Mécanisme D'action
Cbl-b-IN-10 exerts its effects by inhibiting the activity of Cbl-b and c-Cbl proteins. These proteins are involved in the ubiquitination and degradation of multiple signaling proteins, which regulate immune cell activity. By inhibiting Cbl-b and c-Cbl, this compound enhances T cell activity, reduces T cell exhaustion, and increases cytokine production, thereby promoting a more robust immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbl-b-IN-6: Another inhibitor of Cbl-b with similar properties but different molecular structure.
WS-383: A compound that targets the same proteins but with varying potency and specificity.
Heclin: An inhibitor with a different mechanism of action but targeting the same pathway.
Uniqueness
Cbl-b-IN-10 is unique due to its high potency and specificity for both Cbl-b and c-Cbl proteins. Its ability to enhance immune responses and its potential in cancer immunotherapy distinguish it from other similar compounds. Additionally, its molecular structure and binding interactions provide a novel mechanism of inhibition, making it a valuable tool in scientific research and therapeutic development .
Propriétés
Formule moléculaire |
C31H37F3N6O |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
2-[3-(ethylamino)-5-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H37F3N6O/c1-4-35-22-13-21(30(9-6-10-30)16-27-38-37-19-39(27)3)14-23(15-22)40-18-25-24(28(40)41)11-20(12-26(25)31(32,33)34)17-36-29(2)7-5-8-29/h11-15,19,35-36H,4-10,16-18H2,1-3H3 |
Clé InChI |
KVHFSZCGFDFVQF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=CC(=C1)C2(CCC2)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



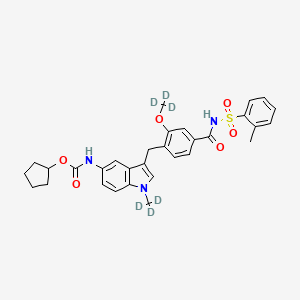
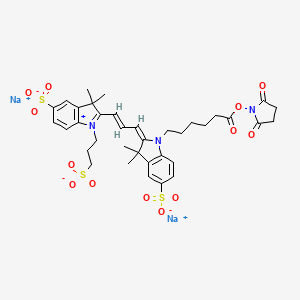
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)


![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
